Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxyl group, and a double bond in its heptenoate chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of saturated compounds
Substitution: Formation of free amines
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The hydroxyl and double bond functionalities enable various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar structure with a phenyl group instead of a heptenoate chain.
tert-Butyloxycarbonyl-protected amino acids: Compounds with Boc-protected amino groups used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: A Boc-protected amino acid with similar protective functionality.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a double bond in the heptenoate chain. This combination provides versatility in chemical reactions and applications in various fields of research .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl (E)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17)/b10-8+ |
InChI Key |
KCFSGLTVTLEICB-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C/CCCCO)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC |
Origin of Product |
United States |
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